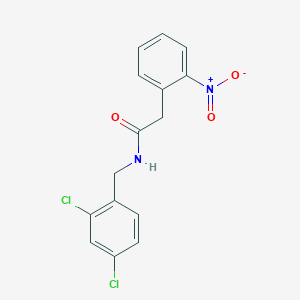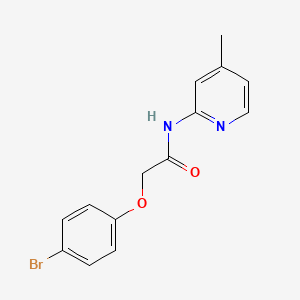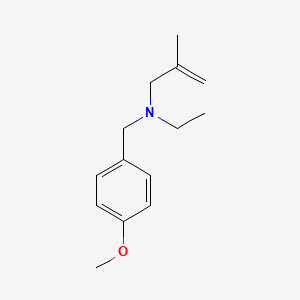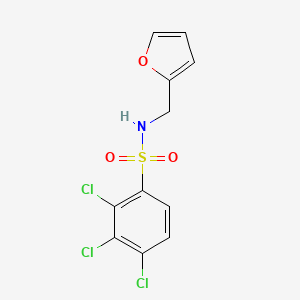
N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide, commonly known as dichlorophen, is a chemical compound that has been extensively studied for its antimicrobial properties. It belongs to the class of organic compounds known as benzylamines and is widely used in the pharmaceutical industry. The compound has been found to be effective against a wide range of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.
作用机制
The mechanism of action of dichlorophen involves the disruption of the cell membranes of microorganisms. The compound is believed to interact with the phospholipid bilayer of the cell membrane, causing it to become destabilized. This leads to the leakage of cellular contents and ultimately cell death. In addition to its effects on the cell membrane, dichlorophen has also been shown to interfere with the metabolic pathways of microorganisms, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
Dichlorophen has been found to have a number of biochemical and physiological effects. In addition to its antimicrobial activity, the compound has been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to infection and injury. This suggests that dichlorophen may have potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One of the main advantages of dichlorophen is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of bacteria and fungi, making it a useful tool for researchers studying these microorganisms. Additionally, the compound is relatively easy to synthesize and can be produced on a large scale, making it a cost-effective option for laboratory experiments.
One of the limitations of dichlorophen is its potential toxicity. The compound has been found to be toxic to certain cell types, including human red blood cells. This suggests that caution should be exercised when using dichlorophen in laboratory experiments, particularly those involving human cells.
未来方向
There are a number of potential future directions for research on dichlorophen. One area of interest is the development of new antimicrobial agents based on the structure of dichlorophen. Researchers may also investigate the potential anti-inflammatory properties of the compound and its derivatives. Additionally, the toxicity of dichlorophen and its effects on human cells may be further studied to better understand its potential as a therapeutic agent.
合成方法
The synthesis of dichlorophen involves the reaction of 2,4-dichlorobenzyl chloride with 2-nitroaniline in the presence of a base such as sodium hydroxide. The resulting product is then acetylated using acetic anhydride to yield N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide. The synthesis of dichlorophen is a relatively simple process and can be carried out on a large scale, making it a cost-effective option for pharmaceutical companies.
科学研究应用
Dichlorophen has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound has been shown to inhibit the growth of these microorganisms by disrupting their cell membranes and interfering with their metabolic pathways. The antimicrobial activity of dichlorophen makes it a promising candidate for the development of new antibiotics and antifungal agents.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-12-6-5-11(13(17)8-12)9-18-15(20)7-10-3-1-2-4-14(10)19(21)22/h1-6,8H,7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVWUBSBBWQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)


![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)

![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)

![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)

![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)


![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)